7-Allyl-1,3-dipropyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-Allyl-1,3-dipropyl-3,7-dihydro-purine-2,6-dione is a derivative of purine-2,6-dione, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of allyl and propyl groups attached to the purine core, which significantly influences its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyl-1,3-dipropyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of purine-2,6-dione derivatives. One common method includes the reaction of 1,3-dipropyl-3,7-dihydro-purine-2,6-dione with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Allyl-1,3-dipropyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or propyl groups, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding alkanes.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
7-Allyl-1,3-dipropyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-Allyl-1,3-dipropyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors and enzymes. It acts as a ligand for certain receptors, modulating their activity and influencing various cellular pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
1,3-Dimethyl-3,7-dihydro-purine-2,6-dione: Known for its stimulant properties.
7-Benzyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: Studied for its potential antidepressant effects.
7-Hexyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: Investigated for its anxiolytic properties.
Uniqueness: 7-Allyl-1,3-dipropyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl and propyl groups contribute to its unique reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H20N4O2 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
7-prop-2-enyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C14H20N4O2/c1-4-7-16-10-15-12-11(16)13(19)18(9-6-3)14(20)17(12)8-5-2/h4,10H,1,5-9H2,2-3H3 |
InChI Key |
NRUARHUVQRNQPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)CC=C |
Origin of Product |
United States |
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